molecular formula C10H12FN B7900522 8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B7900522
M. Wt: 165.21 g/mol
InChI Key: QGWMJANWWZBAKE-UHFFFAOYSA-N
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Description

8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated tetrahydronaphthalene derivative featuring a primary amine group at the 1-position and a fluorine substituent at the 8-position. Its molecular formula is C₁₀H₁₂FN, with a molecular weight of 165.23 g/mol (calculated from atomic masses). This compound is classified as a primary amine, as indicated by its structural designation and commercial listings . The fluorine atom at the 8-position likely influences electronic properties, lipophilicity, and steric interactions, making it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry.

Properties

IUPAC Name

8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9H,2,4,6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWMJANWWZBAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

    Reduction: The reduction of the naphthalene ring to form the tetrahydronaphthalene structure can be carried out using catalytic hydrogenation with palladium on carbon (Pd/C) as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to modulation of enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Dual Halogenation : The 5-chloro-6-fluoro derivative (C₁₀H₁₁ClFN) exhibits enhanced molecular weight and lipophilicity (Cl: +35.45 g/mol), which may improve membrane permeability but reduce aqueous solubility .
  • Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability (7-bromo derivative) could facilitate halogen bonding in biological targets, whereas fluorine’s electronegativity modulates electronic effects .

Key Observations :

  • N-Alkylation : Derivatives like 5l (N,N-dimethylated) exhibit higher melting points (137–139°C) due to crystallinity, whereas primary amines (e.g., 8-fluoro) are more likely to exist as oils or low-melting solids .
  • Enantioselective Synthesis : The 7-fluoro derivative with a bromobenzyl group achieved 75% yield via chiral auxiliaries, highlighting the feasibility of stereocontrol in fluorinated analogs .

Biological Activity

8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 2361635-66-5) is a fluorinated amine compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC10H12FN
Molecular Weight167.21 g/mol
IUPAC NameThis compound
CAS Number2361635-66-5

The presence of a fluorine atom at the 8th position and an amine group at the 1st position contributes to its unique reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The fluorine atom enhances the compound's lipophilicity and binding affinity to certain receptors or enzymes. The amine group facilitates hydrogen bonding and electrostatic interactions, which are crucial for its biological effects.

Anticancer Activity

Research indicates that derivatives of tetrahydronaphthalene compounds exhibit anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines through various pathways such as:

  • Cell Cycle Arrest : Compounds can inhibit cell proliferation by causing cell cycle arrest at specific phases.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in several studies involving tetrahydronaphthalene derivatives.

Neuropharmacological Effects

This compound has also been investigated for its potential neuropharmacological effects. Preliminary findings suggest:

  • Dopaminergic Activity : The compound may influence dopaminergic signaling pathways, making it a candidate for further research in neurodegenerative diseases.

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with fluorinated amines. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains.

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    A study evaluated the cytotoxic effects of this compound on colorectal cancer (CRC) cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.
  • Neuroprotective Effects
    Another investigation focused on the neuroprotective potential of similar compounds in models of Parkinson's disease. The findings suggested that these compounds could mitigate neuronal death induced by neurotoxins.

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